molecular formula C9H14BNO3 B567641 (2-(tert-Butoxy)pyridin-3-yl)boronic acid CAS No. 1245898-82-1

(2-(tert-Butoxy)pyridin-3-yl)boronic acid

Cat. No. B567641
CAS RN: 1245898-82-1
M. Wt: 195.025
InChI Key: HNPJPQRHQRFFOW-UHFFFAOYSA-N
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Description

“(2-(tert-Butoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1245898-82-1. Its linear formula is C9H14BNO3 . The compound has a molecular weight of 195.03 and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2-(tert-butoxy)pyridin-3-yl)boronic acid . The InChI code for this compound is 1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 .


Chemical Reactions Analysis

As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Catalysis and Reaction Pathways

(2-(tert-Butoxy)pyridin-3-yl)boronic acid and its derivatives are pivotal in understanding new reaction pathways in organometallic chemistry. The studies conducted by Anaby et al. (2014) elucidated the reactions of boranes with dearomatized ruthenium pincer complexes, revealing remarkable dehydrogenative addition of the borane B–H bond across the metal center and the ligand, leading to new complexes with boryl moieties. Such insights are crucial for advancements in chemical catalysis, particularly in the development of catalytic aryl-boron coupling reactions (Anaby et al., 2014).

Pharmaceutical and Drug Synthesis

The role of boronic acid and esters in the pharmaceutical industry, particularly in Active Pharmaceutical Ingredient (API)-based synthesis, cannot be overstated. Sanghavi et al. (2022) highlighted the efficiency of palladium-catalyzed Suzuki–Miyaura borylation reactions in the preparation of active agents. The research underscored the potential of (2-(tert-Butoxy)pyridin-3-yl)boronic acid derivatives in forming complex structures with anti-cancer and anti-TB properties, reflecting the compound's significance in medicinal chemistry (Sanghavi et al., 2022).

Advanced Material Synthesis

The reactivity and catalytic potential of tert-butoxy derivatives, as studied by Less et al. (2014), present a broad spectrum of applications in material science. The work on tert-butoxy aluminium hydride reagents showed significant potential in the dehydrocoupling reaction of amine-boranes into ring compounds, an essential process for the synthesis of advanced materials and catalysts (Less et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPJPQRHQRFFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(tert-Butoxy)pyridin-3-yl)boronic acid

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